2-Methoxy-5-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]benzamide
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Overview
Description
2-Methoxy-5-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring and a sulfonylbenzamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-methoxy-5-(trifluoromethyl)pyridine with azetidine under specific conditions to form the azetidine-pyridine intermediate . This intermediate is then reacted with a sulfonylbenzamide derivative to yield the final compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium diacetate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the functional groups and achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-Methoxy-5-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in binding to target proteins, while the sulfonylbenzamide moiety enhances its solubility and bioavailability . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)pyridine
- 3-Chloro-2-aminoethyl-5-trifluoromethylpyridine
- N-(2-(trifluoromethyl)pyridin-4-yl)benzamide
Uniqueness
Compared to similar compounds, 2-Methoxy-5-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]benzamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of the azetidine ring and sulfonylbenzamide moiety differentiates it from other trifluoromethylpyridine derivatives, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-methoxy-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O5S/c1-27-14-3-2-12(7-13(14)16(21)24)29(25,26)23-8-11(9-23)28-10-4-5-22-15(6-10)17(18,19)20/h2-7,11H,8-9H2,1H3,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVMHAMZURVBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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